molecular formula C15H13FO3 B12773348 (R)-4'-Hydroxyflurbiprofen CAS No. 124097-43-4

(R)-4'-Hydroxyflurbiprofen

Cat. No.: B12773348
CAS No.: 124097-43-4
M. Wt: 260.26 g/mol
InChI Key: GTSMMBJBNJDFRA-SECBINFHSA-N
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Description

®-4’-Hydroxyflurbiprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) derivative of flurbiprofen. It is known for its potent anti-inflammatory and analgesic properties. The compound is particularly interesting due to its stereochemistry, which plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4’-Hydroxyflurbiprofen typically involves the resolution of racemic flurbiprofen followed by selective hydroxylation. One common method includes the use of chiral catalysts to achieve the desired enantiomer. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-4’-Hydroxyflurbiprofen generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-4’-Hydroxyflurbiprofen undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired product.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

®-4’-Hydroxyflurbiprofen has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying chiral synthesis and enantioselective reactions.

    Biology: Investigated for its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential in treating inflammatory diseases and pain management.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of ®-4’-Hydroxyflurbiprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The stereochemistry of the compound is crucial for its binding affinity and selectivity towards these enzymes.

Comparison with Similar Compounds

Similar Compounds

    Flurbiprofen: The parent compound, which is a racemic mixture.

    Ibuprofen: Another widely used NSAID with similar anti-inflammatory properties.

    Ketoprofen: Known for its potent analgesic effects.

Uniqueness

®-4’-Hydroxyflurbiprofen stands out due to its specific stereochemistry, which enhances its efficacy and reduces side effects compared to its racemic counterpart. Its unique hydroxyl group also allows for additional chemical modifications, making it a versatile compound in pharmaceutical research.

Properties

CAS No.

124097-43-4

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

(2R)-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid

InChI

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/t9-/m1/s1

InChI Key

GTSMMBJBNJDFRA-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O

Origin of Product

United States

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